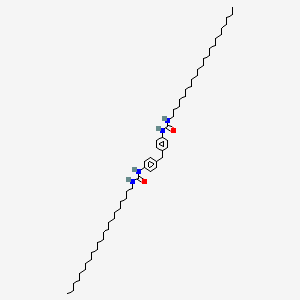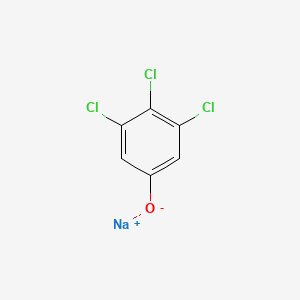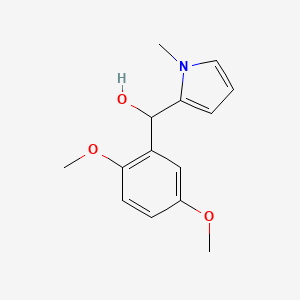
Tetraamminechloronitrosylruthenium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraamminechloronitrosylruthenium dichloride is a coordination compound with the chemical formula Cl3H8N5ORu-5. It is known for its unique structure, which includes a ruthenium center coordinated to four ammine ligands, one nitrosyl ligand, and one chloride ligand.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetraamminechloronitrosylruthenium dichloride typically involves the reaction of ruthenium trichloride with ammonia and nitrosyl chloride. The reaction is carried out under controlled conditions to ensure the proper coordination of the ligands to the ruthenium center. The general reaction can be represented as follows:
RuCl3+4NH3+NOCl→[Ru(NH3)4(NO)Cl]Cl2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tetraamminechloronitrosylruthenium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the reduction of the nitrosyl ligand.
Substitution: Ligands in the coordination sphere can be substituted by other ligands, such as phosphines or other amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand substitution reactions typically involve the use of excess ligands under mild heating conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction can produce nitrosyl-free ruthenium complexes .
Aplicaciones Científicas De Investigación
Tetraamminechloronitrosylruthenium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other ruthenium complexes and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its interactions with biomolecules.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes
Mecanismo De Acción
The mechanism of action of tetraamminechloronitrosylruthenium dichloride involves its interaction with molecular targets such as DNA and proteins. The nitrosyl ligand can undergo redox reactions, leading to the generation of reactive nitrogen species that can modify biomolecules. The ruthenium center can also coordinate to various biological ligands, affecting cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Hexaamminecobalt(III) chloride: Similar in structure but with cobalt as the central metal.
Tetraammineplatinum(II) chloride: Platinum-based compound with similar coordination environment.
Pentaamminechlororuthenium(III) chloride: Another ruthenium complex with a different ligand arrangement.
Uniqueness
Tetraamminechloronitrosylruthenium dichloride is unique due to the presence of the nitrosyl ligand, which imparts distinct redox properties and reactivity compared to other similar compounds. This makes it particularly valuable in research focused on redox chemistry and catalysis .
Propiedades
Número CAS |
22615-60-7 |
|---|---|
Fórmula molecular |
Cl3H8N5ORu-5 |
Peso molecular |
301.5 g/mol |
Nombre IUPAC |
azanide;chlororuthenium(2+);nitroxyl anion;dichloride |
InChI |
InChI=1S/3ClH.NO.4H2N.Ru/c;;;1-2;;;;;/h3*1H;;4*1H2;/q;;;5*-1;+3/p-3 |
Clave InChI |
MSCUCYIMCPIYPK-UHFFFAOYSA-K |
SMILES canónico |
[NH2-].[NH2-].[NH2-].[NH2-].[N-]=O.[Cl-].[Cl-].Cl[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


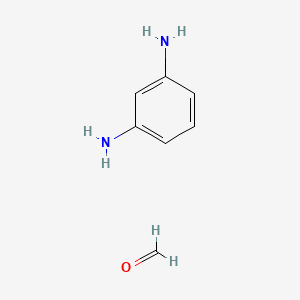
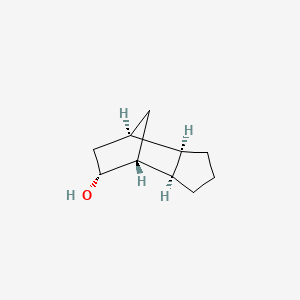

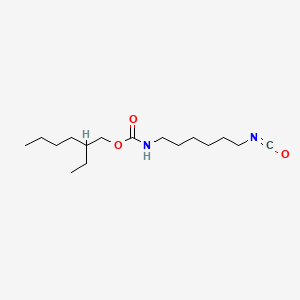
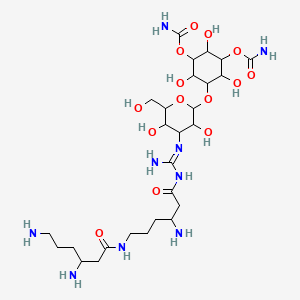
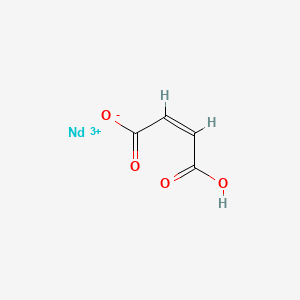

![4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride](/img/structure/B12646430.png)
